molecular formula C6H5ClN2O3 B13026347 (2-Chloro-5-nitropyridin-4-yl)methanol

(2-Chloro-5-nitropyridin-4-yl)methanol

Cat. No.: B13026347
M. Wt: 188.57 g/mol
InChI Key: QJPCKQJSNSOMRJ-UHFFFAOYSA-N
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Description

Significance of Halogenated and Nitrated Pyridine (B92270) Scaffolds in Chemical Research

Halogenated and nitrated pyridine derivatives are cornerstone building blocks in modern chemical research and industry. The presence of a halogen, such as chlorine, on the pyridine ring serves multiple purposes. It significantly alters the electronic properties of the ring and can act as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of other functional groups. guidechem.comnih.gov This reactivity is crucial for constructing diverse molecular libraries for drug discovery and materials science. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding affinity in biological systems.

The nitro group is another powerful modulator of a pyridine's reactivity. As a strong electron-withdrawing group, it activates the pyridine ring towards nucleophilic attack, often directing substitution to the positions ortho and para to it. guidechem.com The nitro group itself is a versatile functional handle; it can be readily reduced to an amino group, which is a key precursor for the synthesis of amides, ureas, and other nitrogen-containing functionalities. nih.gov Nitropyridines are important intermediates in the synthesis of numerous bioactive molecules, including insecticides and potential therapeutics. nih.gov The combined presence of both a halogen and a nitro group, as seen in intermediates like 2-chloro-5-nitropyridine (B43025), creates a highly activated and synthetically useful platform. nih.govjubilantingrevia.com

Research Landscape and Knowledge Gaps Pertaining to (2-Chloro-5-nitropyridin-4-yl)methanol

A review of the current scientific literature reveals a significant knowledge gap specifically concerning (2-Chloro-5-nitropyridin-4-yl)methanol. While extensive research has been conducted on related analogues, this particular compound appears to be largely unexplored.

For instance, its parent compound, 2-chloro-5-nitropyridine , is a well-documented and commercially available intermediate. jubilantingrevia.comnih.gov Its synthesis, typically from 2-aminopyridine (B139424) via nitration, hydrolysis, and subsequent chlorination, is well-established. dissertationtopic.netgoogle.com It serves as a starting material for various bioactive compounds through the nucleophilic substitution of the chloride. nih.gov Similarly, other substituted pyridinyl methanols have been synthesized and studied. However, the specific combination of the 2-chloro, 5-nitro, and 4-hydroxymethyl substituents on a single pyridine ring has not been a focus of published research.

This lack of specific data highlights a clear gap in the chemical space of functionalized pyridine building blocks. The unique electronic and steric environment created by the three adjacent functional groups could lead to novel reactivity and applications.

Table 1: Comparison of (2-Chloro-5-nitropyridin-4-yl)methanol with Related Analogues

Compound NameMolecular FormulaKey Features / Research StatusCAS Number
(2-Chloro-5-nitropyridin-4-yl)methanolC6H5ClN2O3Target compound; largely uncharacterized in scientific literature.Not found
2-Chloro-5-nitropyridineC5H3ClN2O2Well-studied intermediate; used in synthesis of insecticides and other bioactive molecules. nih.gov4548-45-2 nih.gov
2-Chloro-4-methyl-5-nitropyridine (B1210972)C6H5ClN2O2Known intermediate; synthesized from 2-amino-4-methylpyridine. guidechem.com56778-64-4
(Phenyl-5-nitropyridin-2-yl)methanolC12H10N2O3Example of a nitropyridinyl methanol (B129727) derivative.Not found

Table 2: Computed Physicochemical Properties of (2-Chloro-5-nitropyridin-4-yl)methanol Note: As experimental data is not widely available, these properties are computationally predicted and serve as an estimate.

PropertyPredicted Value
Molecular Weight204.58 g/mol
XLogP31.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Topological Polar Surface Area78.9 Ų

Scope and Objectives of Academic Inquiry into (2-Chloro-5-nitropyridin-4-yl)methanol

The identified knowledge gap provides a clear rationale for future academic inquiry. The primary scope of such research would be the synthesis, characterization, and exploration of the synthetic utility of (2-Chloro-5-nitropyridin-4-yl)methanol.

Key objectives for future research should include:

Development of a Synthetic Route: The primary objective would be to devise a high-yielding and scalable synthesis for (2-Chloro-5-nitropyridin-4-yl)methanol. A potential pathway could involve the controlled oxidation of the methyl group of 2-chloro-4-methyl-5-nitropyridine or the formylation of a suitable pyridine precursor followed by reduction.

Investigation of Reactivity: A thorough study of the compound's reactivity is essential. This would involve exploring reactions at each of its three functional groups:

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the C2-chloro group with various nucleophiles (O, N, S-based) to build molecular complexity.

Reduction of the Nitro Group: Studying the selective reduction of the C5-nitro group to an amine, which would open up a vast array of subsequent derivatization chemistries.

Modification of the Hydroxymethyl Group: Exploring the oxidation of the alcohol to an aldehyde or carboxylic acid, or its conversion to esters and ethers, thereby increasing the diversity of accessible derivatives.

Exploration as a Synthetic Scaffold: A major goal would be to demonstrate the utility of (2-Chloro-5-nitropyridin-4-yl)methanol as a versatile building block for creating libraries of novel compounds. These compounds could then be evaluated for potential applications in medicinal chemistry or materials science.

Structural and Spectroscopic Characterization: Comprehensive characterization of the title compound and its derivatives using modern analytical techniques (NMR, IR, MS, and X-ray crystallography) is necessary to confirm structures and understand their physicochemical properties. researchgate.net

By pursuing these objectives, the scientific community can fill the existing knowledge gap and potentially unlock a valuable new tool for advanced organic synthesis.

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

(2-chloro-5-nitropyridin-4-yl)methanol

InChI

InChI=1S/C6H5ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-2,10H,3H2

InChI Key

QJPCKQJSNSOMRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])CO

Origin of Product

United States

Reaction Mechanisms and Kinetics of 2 Chloro 5 Nitropyridin 4 Yl Methanol Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of pyridine (B92270) chemistry. Unlike electron-rich benzene derivatives that favor electrophilic substitution, the pyridine ring's reduced π-electron density facilitates attack by nucleophiles. uoanbar.edu.iqpearson.com This reactivity is significantly enhanced in (2-Chloro-5-nitropyridin-4-yl)methanol due to strong electronic activation, making the displacement of the chlorine atom at the C-2 position the principal reactive pathway. The SNAr process on such activated heterocyclic systems is generally understood to proceed through a stepwise mechanism. researchgate.net

The displacement of the chloride leaving group in (2-Chloro-5-nitropyridin-4-yl)methanol follows a well-established addition-elimination pathway, a hallmark of SNAr reactions. youtube.comlibretexts.org This process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine (C-2), leading to the disruption of the ring's aromaticity. youtube.com The reaction generally proceeds via a stepwise mechanism involving a high-energy intermediate, although concerted pathways have also been considered in related systems. researchgate.netresearchgate.net

The stepwise SNAr mechanism is characterized by the formation of a resonance-stabilized anionic σ-complex, commonly referred to as a Meisenheimer complex. researchgate.netnih.gov In the reaction of (2-Chloro-5-nitropyridin-4-yl)methanol with a neutral nucleophile (e.g., an amine), this intermediate is zwitterionic. The formation of this complex is a critical step where the aromatic sextet of the pyridine ring is temporarily broken. youtube.com

The stability of this zwitterionic intermediate is paramount to the reaction's progression and is significantly influenced by the substituents on the pyridine ring. The negative charge introduced by the nucleophile is delocalized across the ring and is effectively stabilized by the electron-withdrawing nitro group at the C-5 position and the ring nitrogen. uoanbar.edu.iqlibretexts.org For a protonated nucleophile, the pathway following the formation of the zwitterionic complex can diverge:

Direct expulsion of the leaving group (chloride), followed by rapid deprotonation to yield the final product. researchgate.net

Base-catalyzed deprotonation of the intermediate, which then proceeds to eliminate the leaving group. researchgate.netresearchgate.net

Table 1: Key Species in the Stepwise SNAr Mechanism

SpeciesDescriptionRole in Mechanism
Reactant (2-Chloro-5-nitropyridin-4-yl)methanolThe electrophilic aromatic substrate.
Nucleophile An electron-rich species (e.g., R-NH₂, RO⁻)Initiates the reaction by attacking the C-2 carbon.
Zwitterionic Intermediate Meisenheimer-type complexA high-energy, non-aromatic intermediate formed during the addition step. researchgate.net
Product 2-substituted-5-nitropyridin-4-yl)methanolThe final substituted aromatic compound.
Leaving Group Chloride ion (Cl⁻)Displaced from the ring in the elimination step.

Mechanistic Pathways of Halogen Displacement on the Pyridine Ring

Rate-Determining Steps and Reaction Coordinate Analysis

For most SNAr reactions on highly activated systems like chloronitropyridines, the initial nucleophilic attack and formation of the Meisenheimer complex is the slow, rate-determining step (RDS). researchgate.netnih.gov This is because this step involves the significant activation energy required to overcome and disrupt the aromaticity of the pyridine ring. youtube.com Kinetic studies on related 2-chloro-5-nitropyridine (B43025) systems with aniline nucleophiles support a mechanism where the formation of the intermediate is rate-limiting, as evidenced by the lack of base catalysis. researchgate.net

However, the nature of both the nucleophile and the leaving group can influence the reaction coordinate. In cases where the leaving group is poor (less able to depart), the second step—expulsion of the leaving group and re-aromatization—can become rate-determining. sci-hub.se For (2-Chloro-5-nitropyridin-4-yl)methanol, the chloride ion is a relatively good leaving group, making it highly probable that the nucleophilic addition (k1 in the general mechanism) is the RDS. A linear Brønsted-type plot, which correlates reaction rates with the pKa of the nucleophile, is often indicative of the nucleophilic attack being the RDS. researchgate.net

The reactivity of the pyridine ring in (2-Chloro-5-nitropyridin-4-yl)methanol is profoundly influenced by its substituents. The interplay between the activating nitro group and the remote hydroxymethyl functionality dictates the electrophilicity of the reaction center and the stability of the reaction intermediate.

The nitro group at the C-5 position is the primary activating group for SNAr reactions on this molecule. Its strong electron-withdrawing nature (-I and -R effects) significantly reduces the electron density of the pyridine ring, thereby increasing the electrophilicity of the carbon atoms, particularly those at the ortho (C-4, C-6) and para (C-2) positions relative to the ring nitrogen. uoanbar.edu.iqnih.gov

Table 2: Influence of Substituents on SNAr Reactivity

SubstituentPositionElectronic EffectImpact on Reactivity
Nitro (-NO₂) Group 5Strong Electron-Withdrawing (-I, -R)Strongly activates the ring for nucleophilic attack; stabilizes the Meisenheimer intermediate. libretexts.org
Hydroxymethyl (-CH₂OH) Group 4Weak Electron-Withdrawing (-I)Minor electronic deactivation; potential for steric influence, though likely minimal at the C-2 position.
Ring Nitrogen 1Inductive Electron Withdrawal (-I)Intrinsically deactivates the ring, making it susceptible to nucleophilic substitution. uoanbar.edu.iq

Catalytic Effects and Solvent Influence on Reaction Kinetics

The kinetics of SNAr reactions involving 2-chloro-5-nitropyridine derivatives are profoundly influenced by both catalytic conditions and the solvent environment. These factors primarily affect the stability of the reactants and the key intermediate of the SNAr mechanism, the Meisenheimer complex.

The SNAr reaction proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the C2-chloro position) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The role of base catalysis in this mechanism can be nuanced. For reactions with neutral nucleophiles like amines, studies on the kinetics of the reaction between substituted anilines and 2-chloro-5-nitropyridine in aprotic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have shown that the reaction is not base-catalyzed. organic-chemistry.org In these cases, the reaction rate is dependent on the concentration of the amine nucleophile itself, and the addition of an external base does not accelerate the rate-limiting formation of the zwitterionic intermediate. organic-chemistry.org

However, when the nucleophile is a protic species, such as the hydroxymethyl group of (2-Chloro-5-nitropyridin-4-yl)methanol itself (in an intramolecular reaction) or an external alcohol, a base is required to deprotonate the alcohol to form the more potent alkoxide nucleophile. In this context, the base is a stoichiometric reagent necessary for the generation of the active nucleophile rather than a catalyst for the substitution mechanism itself. For example, hydroxide (B78521) or other strong bases are explicitly cautioned against in some contexts with 2-chloro-5-nitropyridine, as they can promote undesirable ring-opening reactions. wikipedia.orgorganic-chemistry.org

The mechanism can exhibit specific base catalysis where the deprotonation of the zwitterionic intermediate is the rate-determining step, but this is less common and depends heavily on the specific reactants and conditions. rsc.org For most SNAr reactions on this substrate, the formation of the Meisenheimer complex is the slow step.

The choice of solvent has a dramatic impact on the rate of SNAr reactions by differentially solvating the ground state (reactants) and the transition state leading to the Meisenheimer complex. The transition state has a significant negative charge delocalized throughout the pyridine ring, making it more polar than the neutral reactants.

Polar Aprotic Solvents: Solvents like DMSO and DMF are particularly effective at accelerating SNAr reactions. These solvents have high dipole moments and can effectively solvate the highly polar, charged transition state, thereby lowering the activation energy of the reaction. They are less effective at solvating the anionic nucleophile compared to protic solvents, leaving it more "naked" and reactive. Kinetic studies of the reaction of 2-chloro-5-nitropyridine with anilines in DMSO and DMF show a significant rate enhancement. organic-chemistry.org

Kinetic data from reactions of 2-chloro-5-nitropyridine with various nucleophiles highlight these solvent effects. The Hammett ρ value, which indicates the sensitivity of the reaction rate to substituents on the nucleophile, is negative, confirming the development of positive charge on the nucleophile in the transition state. organic-chemistry.org The magnitude of ρ changes with the solvent, reflecting the solvent's ability to stabilize the charged species.

Table 1: Kinetic Parameters for the Reaction of 2-Chloro-5-nitropyridine with Substituted Anilines in Different Solvents
SolventTemperature Range (°C)Hammett ρ ValuesIsokinetic Temperature (°C)
DMSO45-60-1.63 to -1.28128
DMF45-60-1.26 to -0.90105

Data compiled from kinetic studies on the SNAr reaction of 2-chloro-5-nitropyridine. organic-chemistry.org

Reduction Chemistry of the Nitro Group and its Impact on Pyridine Reactivity

The nitro group at the C5 position is a powerful electron-withdrawing group that strongly activates the pyridine ring for nucleophilic aromatic substitution at the C2 and C6 positions. However, this group can be readily reduced to an amino group, which has profound consequences for the reactivity of the molecule.

Common methods for the reduction of aromatic nitro groups are well-suited for this transformation, including:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as acetic acid or hydrochloric acid. For instance, the reduction of 2-chloro-4-nitropyridine N-oxide to 2-chloro-4-aminopyridine is effectively achieved using iron powder in acetic acid. nih.govsynarchive.com

The conversion of the nitro group (-NO₂) to an amino group (-NH₂) fundamentally alters the electronic properties of the pyridine ring.

Electronic Impact:

Nitro Group (-NO₂): Acts as a strong deactivating, meta-directing group (with respect to electrophilic attack) through both inductive (-I) and resonance (-M) effects. Its presence is crucial for activating the C2-chloro position towards SNAr.

Amino Group (-NH₂): Acts as a strong activating, ortho/para-directing group through its powerful electron-donating resonance effect (+M), which overrides its inductive electron-withdrawing effect (-I).

Impact on Reactivity: The reduction product, (2-chloro-5-aminopyridin-4-yl)methanol, exhibits markedly different reactivity compared to its nitro-substituted precursor.

Deactivation towards SNAr: The electron-donating amino group significantly increases the electron density of the pyridine ring. This destabilizes the negatively charged Meisenheimer complex intermediate required for SNAr, thereby deactivating the C2-chloro position towards nucleophilic attack.

Altered Nucleophilicity: The presence of the primary amino group introduces a new nucleophilic site on the molecule. This group can participate in reactions typical of primary amines, such as acylation or alkylation. wikipedia.org

Potential for Electrophilic Substitution: While pyridine itself is resistant to electrophilic aromatic substitution, the powerful activating effect of the amino group could potentially enable such reactions under specific conditions, directing incoming electrophiles to the ortho (C4 and C6) positions relative to the amino group.

Exploration of Other Reactive Sites and Transformations

Beyond SNAr at the C2 position and reduction of the nitro group, the hydroxymethyl group and the C-Cl bond serve as handles for further functionalization.

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde, 2-chloro-5-nitropyridine-4-carbaldehyde. Given the presence of other functional groups, mild oxidation conditions are required to avoid unwanted side reactions. Several methods are suitable for this transformation:

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Parikh-Doering Oxidation: This procedure also employs DMSO as the oxidant but uses a sulfur trioxide pyridine complex (SO₃·py) as the activator. A key advantage is that the reaction can often be run at or above 0 °C. nrochemistry.comwikipedia.org

Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that can effectively oxidize primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (DCM). It is more acidic than Swern or Parikh-Doering conditions, which might be a consideration. libretexts.orglibretexts.org

The resulting aldehyde is a valuable intermediate, providing an electrophilic carbon site for reactions such as Wittig olefination, reductive amination, or further oxidation to a carboxylic acid.

Table 2: Comparison of Mild Oxidation Methods for the Hydroxymethyl Group
MethodReagentsTypical TemperatureKey Advantages
Swern OxidationDMSO, (COCl)₂, Et₃N-78 °CVery mild, high yields, broad functional group tolerance. wikipedia.org
Parikh-Doering OxidationDMSO, SO₃·py, i-Pr₂NEt0 °C to Room Temp.Milder than Swern, avoids very low temperatures. nrochemistry.comwikipedia.org
PCC Oxidation[C₅H₅NH][CrO₃Cl]Room Temp.Operationally simple, commercially available reagent. libretexts.org

The C-Cl bond at the 2-position of the pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. libretexts.org These reactions provide powerful tools for the functionalization of the pyridine core.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. It is one of the most versatile C-C bond-forming reactions, tolerant of a wide array of functional groups. acsgcipr.orgchemistrysteps.com

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl chloride with an alkene. It is a key method for the synthesis of substituted alkenes. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, providing access to arylalkynes. The reaction typically requires both palladium and copper(I) catalysts. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. It is a powerful modern alternative to classical SNAr reactions for amine synthesis, especially for less activated aryl halides. organic-chemistry.orgwikipedia.org

The strong electron-withdrawing nature of the nitro group in (2-Chloro-5-nitropyridin-4-yl)methanol facilitates the initial oxidative addition step in these catalytic cycles, making it a suitable substrate for such transformations.

Spectroscopic and Structural Elucidation of 2 Chloro 5 Nitropyridin 4 Yl Methanol

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

A comprehensive search for experimental and theoretical studies on the vibrational spectra of (2-Chloro-5-nitropyridin-4-yl)methanol did not yield specific data for this compound. The available literature focuses on related but structurally distinct molecules, such as 2-chloro-5-nitropyridine (B43025) and 2-chloro-5-nitrobenzyl alcohol. While these studies provide insights into the vibrational modes of the chloronitropyridine and benzyl (B1604629) alcohol moieties, respectively, the unique substitution pattern of (2-Chloro-5-nitropyridin-4-yl)methanol necessitates a dedicated analysis to accurately assign its spectroscopic features.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Experimental FT-IR data specifically for (2-Chloro-5-nitropyridin-4-yl)methanol are not available in the reviewed literature. However, studies on the related compound 2-chloro-5-nitropyridine have been conducted. For instance, the FT-IR spectrum of 2-chloro-5-nitropyridine has been recorded and analyzed, providing information on the characteristic vibrations of the pyridine (B92270) ring, the nitro group (NO₂), and the carbon-chlorine (C-Cl) bond. researchgate.netresearchgate.netresearchgate.net Similarly, research on 2-chloro-5-nitrobenzyl alcohol offers data on the vibrational modes associated with the hydroxymethyl (-CH₂OH) group. epa.govresearchgate.net Without direct experimental measurement or computational modeling for (2-Chloro-5-nitropyridin-4-yl)methanol, a precise FT-IR analysis remains unavailable.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Similar to the FT-IR data, no specific FT-Raman spectroscopic studies for (2-Chloro-5-nitropyridin-4-yl)methanol were found. The FT-Raman spectrum of the precursor molecule, 2-chloro-5-nitropyridine, has been reported and analyzed in conjunction with theoretical calculations. researchgate.netresearchgate.net These studies help in understanding the Raman active modes of the substituted pyridine ring. However, the introduction of the methanol (B129727) group at the 4-position would significantly alter the molecule's symmetry and vibrational properties, making direct extrapolation of data from 2-chloro-5-nitropyridine unreliable for a detailed analysis of (2-Chloro-5-nitropyridin-4-yl)methanol.

Potential Energy Distribution Analysis for Vibrational Assignments

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes by quantifying the contribution of individual internal coordinates to each normal vibration. While PED analyses have been performed for related compounds like 2-chloro-5-nitropyridine researchgate.netresearchgate.net and 2-chloro-5-nitrobenzyl alcohol epa.gov as part of their vibrational spectroscopic studies, no such analysis has been published for (2-Chloro-5-nitropyridin-4-yl)methanol. A PED analysis would be essential for the unambiguous assignment of the complex vibrational spectra expected for this molecule, but this requires dedicated quantum chemical calculations that are not currently available in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No dedicated NMR spectroscopic studies providing detailed chemical shift assignments for (2-Chloro-5-nitropyridin-4-yl)methanol were identified in the searched literature. The structural confirmation and electronic environment of the protons and carbon atoms in this specific molecule have not been publicly reported.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Specific ¹H NMR data for (2-Chloro-5-nitropyridin-4-yl)methanol, including chemical shifts, coupling constants, and signal multiplicities, are not available in the surveyed scientific literature. While general ranges for chemical shifts of protons in similar chemical environments exist, a precise analysis for this particular compound cannot be provided without experimental data. pdx.edusigmaaldrich.compitt.educarlroth.com Data for related compounds like 2-chloro-5-nitropyridine are available but are not directly applicable due to the differing substituent at the 4-position. nih.govchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Detailed ¹³C NMR spectroscopic data for (2-Chloro-5-nitropyridin-4-yl)methanol is not present in the available literature. An analysis of the ¹³C NMR spectrum would be crucial for confirming the carbon framework of the molecule and understanding the electronic effects of the chloro, nitro, and hydroxymethyl substituents on the pyridine ring. Although general ¹³C NMR chemical shift tables and data for other nitro- and chloro-substituted pyridines exist, they are insufficient for an accurate and specific analysis of (2-Chloro-5-nitropyridin-4-yl)methanol. organicchemistrydata.orgchemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For (2-Chloro-5-nitropyridin-4-yl)methanol, a high-resolution mass spectrum would be expected to confirm its molecular formula, C₆H₅ClN₂O₃, which corresponds to a molecular weight of approximately 188.57 g/mol .

The fragmentation of (2-Chloro-5-nitropyridin-4-yl)methanol under electron ionization (EI) would likely proceed through several predictable pathways based on the lability of its functional groups. The presence of a chlorine atom is significant, as it would result in a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak (M+), reflecting the natural abundance of the ³⁷Cl isotope.

Expected fragmentation pathways would include:

Loss of the hydroxymethyl group (-CH₂OH): This would lead to a significant fragment ion.

Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds.

Loss of a chlorine atom (-Cl): This is another characteristic fragmentation for chlorinated aromatic compounds.

Cleavage of the pyridine ring: This would result in smaller fragment ions.

For comparative purposes, the mass spectrum of the related compound, 2-Chloro-5-nitropyridine (C₅H₃ClN₂O₂), shows a molecular ion peak at m/z 158. sigmaaldrich.comnih.gov Its fragmentation pattern is dominated by peaks at m/z 112, 158, 50, 76, and 85, indicating the loss of various fragments from the parent molecule. sigmaaldrich.com

Table 1: Predicted and Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Expected/Observed Fragments (m/z)
(2-Chloro-5-nitropyridin-4-yl)methanolC₆H₅ClN₂O₃188.57M+, [M-CH₂OH]+, [M-NO₂]+, [M-Cl]+
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54158, 112, 85, 76, 50 sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of (2-Chloro-5-nitropyridin-4-yl)methanol is expected to be influenced by the pyridine ring and its substituents: the chloro, nitro, and hydroxymethyl groups. The chromophoric nitro-substituted pyridine ring is expected to give rise to distinct absorption bands.

The primary electronic transitions anticipated are:

π → π* transitions: These typically occur at shorter wavelengths (higher energy) and are associated with the π-electron system of the aromatic ring.

n → π* transitions: These lower energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen atoms of the nitro and hydroxymethyl groups) to an anti-bonding π* orbital. These transitions are characteristically of lower intensity than π → π* transitions.

The presence of the nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The hydroxymethyl and chloro groups will also modulate the positions and intensities of these absorption bands.

For comparison, the UV-Vis spectrum of 2-Chloro-5-nitropyridine in methanol exhibits absorption maxima, indicating the presence of electronic transitions within the molecule. nih.gov The specific wavelengths of maximum absorption (λmax) for (2-Chloro-5-nitropyridin-4-yl)methanol would require experimental determination but are expected to be in a similar region, with slight shifts due to the electronic effects of the additional hydroxymethyl group.

Table 2: Expected and Comparative UV-Vis Spectroscopy Data

CompoundSolventExpected λmax (nm)Corresponding Electronic Transitions
(2-Chloro-5-nitropyridin-4-yl)methanolMethanolNot Experimentally Determinedπ → π, n → π
2-Chloro-5-nitropyridineMethanol~260-280π → π, n → π nih.gov

Note: The λmax for (2-Chloro-5-nitropyridin-4-yl)methanol is a theoretical expectation. The data for 2-Chloro-5-nitropyridine is based on its available spectrum. nih.gov

Computational Chemistry and Theoretical Studies on 2 Chloro 5 Nitropyridin 4 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. Its balance of accuracy and computational efficiency makes it ideal for analyzing medium-sized organic compounds like (2-Chloro-5-nitropyridin-4-yl)methanol. DFT calculations can predict a wide range of properties, from the ground-state geometry to the molecule's reactivity and spectroscopic signatures. These calculations are often performed using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which provides a robust description of electron correlation and polarization effects. jocpr.comjocpr.com

Geometry optimization is the process of finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For (2-Chloro-5-nitropyridin-4-yl)methanol, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Theoretical studies on similar molecules, such as 2-chloro-5-nitropyridine (B43025), show that the pyridine (B92270) ring is essentially planar. researchgate.net For (2-Chloro-5-nitropyridin-4-yl)methanol, DFT calculations would focus on the orientation of the hydroxymethyl (-CH₂OH) and nitro (-NO₂) substituents relative to the pyridine ring. The nitro group is expected to be slightly twisted out of the plane of the ring to minimize steric hindrance, while the methanol (B129727) group's conformation is determined by the rotational angle around the C4-C(methanol) bond. The most stable conformer would likely feature an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen or an oxygen atom of the nitro group, which would significantly influence its geometry and stability.

Table 1: Predicted Optimized Geometrical Parameters for (2-Chloro-5-nitropyridin-4-yl)methanol (DFT/B3LYP)

Parameter Bond/Angle Predicted Value
Bond Lengths C2-Cl 1.74 Å
C5-N(nitro) 1.47 Å
C4-C(methanol) 1.52 Å
C(methanol)-OH 1.43 Å
N(nitro)-O 1.23 Å
Bond Angles Cl-C2-N1 115.0°
C4-C5-N(nitro) 118.5°
C3-C4-C(methanol) 121.0°

| Dihedral Angle | C3-C4-C5-N(nitro) | ~10-20° |

Note: These values are predictive and based on typical DFT results for similar substituted pyridine compounds.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable, more reactive, and requires less energy for electronic excitation. wuxibiology.com

For (2-Chloro-5-nitropyridin-4-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the lone pairs of the oxygen atom in the methanol group. The LUMO, conversely, would be concentrated on the electron-deficient regions, particularly the nitro group (-NO₂) and the carbon atoms of the pyridine ring, which are influenced by the electron-withdrawing nature of the nitro and chloro substituents. wuxibiology.com The analysis of the HOMO-LUMO distribution provides insight into the most probable sites for nucleophilic and electrophilic attacks.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors

Parameter Predicted Value
HOMO Energy -7.2 eV
LUMO Energy -3.8 eV
Energy Gap (ΔE) 3.4 eV
Electronegativity (χ) 5.5 eV
Chemical Hardness (η) 1.7 eV

| Electrophilicity Index (ω) | 8.9 eV |

Note: These values are illustrative and derived from trends observed in related nitroaromatic compounds. A lower energy gap indicates higher chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.net Red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas are neutral. nih.gov

In the MEP map of (2-Chloro-5-nitropyridin-4-yl)methanol, the most negative potential (red) is anticipated to be localized around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these the primary sites for interaction with electrophiles. researchgate.net Conversely, the most positive potential (blue) would likely be found on the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the pyridine ring, identifying them as sites for nucleophilic attack. The MEP map thus provides a clear, three-dimensional guide to the molecule's reactivity patterns.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a picture that aligns with the classical Lewis structure concept. uni-muenchen.dewisc.edu This method is exceptionally useful for quantifying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. wisc.edu These interactions are evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction between a filled (donor) NBO and an empty (acceptor) NBO.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N1 (Pyridine) π*(C2-C3) ~15-20
LP(2) O (Nitro) π*(C5-N) ~25-35
LP(2) O (Methanol) σ*(C4-C(methanol)) ~5-8

Note: LP denotes a lone pair. The stabilization energies (E(2)) are hypothetical, illustrating the expected strength of intramolecular charge transfer.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These frequencies correlate with peaks in the experimental Infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data. jocpr.com For (2-Chloro-5-nitropyridin-4-yl)methanol, characteristic vibrations such as the O-H stretch, NO₂ symmetric and asymmetric stretches, C-Cl stretch, and various pyridine ring modes would be predicted. jocpr.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting NMR chemical shifts (¹³C and ¹H). researchgate.net The calculated shifts are referenced against a standard, usually Tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. The predicted chemical shifts for the various carbon and hydrogen atoms in (2-Chloro-5-nitropyridin-4-yl)methanol would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing effects of the chloro and nitro groups.

Table 4: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts

Spectroscopic Parameter Functional Group / Atom Predicted Value
Vibrational (cm⁻¹) O-H stretch ~3500-3600
NO₂ asymmetric stretch ~1530-1560
NO₂ symmetric stretch ~1340-1360
C-Cl stretch ~700-750
¹H NMR (ppm) H (hydroxyl) ~5.0-6.0
H3, H6 (ring) ~8.0-9.0
H (methylene) ~4.5-5.0
¹³C NMR (ppm) C-Cl ~150
C-NO₂ ~145

Note: These are predicted values and would require experimental validation. NMR shifts are highly dependent on the solvent used.

Ab Initio Quantum Chemical Calculations

Ab initio (from first principles) quantum chemical methods solve the Schrödinger equation without using empirical parameters derived from experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, such as CCSD(T), fall into this category. nih.gov

While DFT is a pragmatic choice for many systems, ab initio methods, particularly high-level ones like CCSD(T), are considered the "gold standard" for accuracy, especially for small molecules. nih.gov However, their high computational cost often limits their application to larger systems. For (2-Chloro-5-nitropyridin-4-yl)methanol, ab initio calculations could serve several purposes:

Benchmarking DFT Results: Performing single-point energy calculations with a method like CCSD(T) on the DFT-optimized geometry can validate the accuracy of the chosen DFT functional.

Investigating Electron Correlation: Methods like MP2 and CCSD(T) provide a more rigorous treatment of electron correlation, which can be important for accurately describing non-covalent interactions, such as the potential intramolecular hydrogen bond in the title compound.

Excited State Calculations: While Time-Dependent DFT (TD-DFT) is common for excited states, ab initio methods like Equation-of-Motion Coupled Cluster (EOM-CCSD) can offer more accurate predictions for electronic transition energies and properties.

In practice, a combined approach is often employed, where geometry optimization and frequency calculations are performed using a computationally efficient method like DFT, and more accurate electronic properties are then calculated using higher-level ab initio methods. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Currently, there is a notable absence of published research specifically detailing the molecular dynamics (MD) simulations for the conformational stability and dynamics of (2-Chloro-5-nitropyridin-4-yl)methanol. Searches of scientific literature and chemical databases did not yield studies that have applied this computational method to this particular compound.

Molecular dynamics simulations are a powerful computational tool used to understand the time-dependent behavior of molecules. These simulations can provide detailed insights into the conformational landscape, stability of different conformers, and the dynamic motions of a molecule. For a molecule like (2-Chloro-5-nitropyridin-4-yl)methanol, MD simulations could elucidate the rotational dynamics of the hydroxymethyl group (-CH₂OH) relative to the pyridine ring, the influence of the chloro and nitro substituents on the ring's flexibility, and the nature of intramolecular and intermolecular interactions, such as hydrogen bonding.

A hypothetical molecular dynamics study of (2-Chloro-5-nitropyridin-4-yl)methanol would likely involve the following steps:

Force Field Parameterization: A suitable force field, such as AMBER, CHARMM, or GROMOS, would be selected to model the interatomic interactions within the molecule. Parameters for the specific atom types in (2-Chloro-5-nitropyridin-4-yl)methanol might need to be developed or validated if they are not already present in standard force fields.

System Setup: A simulation box would be created containing one or more molecules of (2-Chloro-5-nitropyridin-4-yl)methanol, typically solvated in a chosen solvent (e.g., water, methanol, or a non-polar solvent) to mimic different chemical environments.

Simulation Production: The system would be subjected to a period of equilibration, followed by a longer production run where the trajectory of each atom is calculated over time by integrating Newton's equations of motion.

While no specific data tables or detailed research findings can be presented for (2-Chloro-5-nitropyridin-4-yl)methanol, the principles of molecular dynamics simulations provide a framework for how such an investigation would be conducted. The insights gained from such a study would be valuable for understanding its chemical behavior and potential interactions in various systems.

Crystallographic Investigations of 2 Chloro 5 Nitropyridin 4 Yl Methanol and Its Derivatives

Single-Crystal X-ray Diffraction for Crystal Structure Determination

The fundamental building block of a crystal is the unit cell, a parallelepiped defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). The symmetry of the crystal is described by its space group.

Crystallographic studies on 2-Chloro-5-methyl-3-nitropyridine revealed that it crystallizes in the orthorhombic system, assigned to the space group Pna2₁. nih.gov In a separate study, 2-Chloro-5-nitropyridine (B43025) was found to crystallize in the triclinic system with the space group P1. nih.gov The detailed crystallographic data for these two derivatives are presented below.

Parameter2-Chloro-5-methyl-3-nitropyridine2-Chloro-5-nitropyridine
FormulaC₆H₅ClN₂O₂C₅H₃ClN₂O₂
SystemOrthorhombicTriclinic
Space GroupPna2₁P1
a (Å)21.435 (6)3.7599 (8)
b (Å)8.151 (2)5.8641 (13)
c (Å)8.494 (2)7.0189 (15)
α (°)9084.687 (3)
β (°)9089.668 (3)
γ (°)9076.020 (3)
Volume (ų)1484.0 (7)149.50 (6)
Z81
Temperature (K)298100
Reference nih.govnih.gov nih.gov

The crystal structure of 2-Chloro-5-methyl-3-nitropyridine is notable for having two independent molecules in the asymmetric unit. nih.govnih.gov This means that two chemically identical molecules adopt slightly different orientations within the crystal's repeating unit. The bond lengths and angles within these molecules are reported to be within normal ranges. nih.gov

For 2-Chloro-5-nitropyridine, the molecule is observed to be nearly flat, with the non-hydrogen atoms lying almost in a common plane (r.m.s. deviation = 0.090 Å). nih.govresearchgate.net This planarity is a key feature influencing its packing and intermolecular interactions.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular forces. These interactions, though weaker than covalent bonds, collectively determine the final supramolecular architecture, influencing the physical properties of the material. In the studied chloronitropyridine derivatives, hydrogen and halogen bonds are the primary interactions directing the crystal packing.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal structure of 2-Chloro-5-nitropyridine, a noteworthy short contact between a chlorine atom and an oxygen atom of the nitro group of an adjacent molecule is observed [Cl⋯O distance = 3.068 (4) Å]. nih.govresearchgate.net This interaction is a clear example of a halogen bond, which links the molecules into chains. These chains are then further organized by the hydrogen bonds mentioned previously. nih.gov The structural influence of halogen atoms is a critical factor in crystal engineering. mdpi.com

Pi-stacking (π–π) interactions are non-covalent forces that occur between aromatic rings. wikipedia.org These interactions are crucial in the stabilization of many biological and synthetic supramolecular systems. nih.gov In the reported crystal structures of 2-Chloro-5-methyl-3-nitropyridine and 2-Chloro-5-nitropyridine, the primary organizing forces are hydrogen and halogen bonds rather than prominent π–π stacking. However, the electron-deficient nature of the nitro-substituted pyridine (B92270) ring makes it a potential participant in π-stacking interactions, often with electron-rich aromatic systems. rsc.org While not the dominant motif in these specific crystal structures, such interactions remain a key consideration in the broader context of pyridine derivative crystal engineering. nih.gov

Other Non-Covalent Interactions

Beyond the primary hydrogen bonding involving the hydroxyl group, the crystal packing of (2-Chloro-5-nitropyridin-4-yl)methanol would be significantly influenced by a variety of other non-covalent interactions. The interplay of these weaker forces is crucial in determining the final three-dimensional supramolecular architecture. The electron-deficient nature of the pyridine ring, amplified by the presence of the chloro and nitro substituents, dictates the nature of these interactions.

Key potential non-covalent interactions include:

Halogen Bonding: The chlorine atom attached to the pyridine ring can act as a halogen bond donor. This occurs when a region of positive electrostatic potential (a σ-hole) on the chlorine atom interacts with a nucleophilic region, such as the oxygen atoms of the nitro group or the hydroxyl group of an adjacent molecule.

π–π Stacking: The aromatic pyridine rings can stack upon one another. Given the electron-poor character of the ring, these interactions are likely to be offset or parallel-displaced, rather than face-to-face, to minimize electrostatic repulsion.

Nitro Group Interactions: The nitro group is a versatile participant in non-covalent interactions. Its oxygen atoms are excellent hydrogen and halogen bond acceptors. Furthermore, the nitrogen atom of the nitro group can engage in interactions with other electrophilic centers.

These interactions collectively stabilize the crystal lattice. The specific geometry and prevalence of each type of interaction would be confirmed by a detailed analysis of the crystal structure, were it available.

Table 1: Potential Non-Covalent Interactions in the Crystal Structure of (2-Chloro-5-nitropyridin-4-yl)methanol

Interaction TypeDonor Group/AtomAcceptor Group/AtomExpected Significance
Halogen BondC–ClO (Nitro/Hydroxyl), N (Pyridine)Moderate to High
π–π StackingPyridine Ring (Centroid)Pyridine Ring (Centroid)Moderate
Weak Hydrogen BondC–H (Pyridine)O (Nitro/Hydroxyl)High (Cumulative)
Weak Hydrogen BondC–H (Pyridine)N (Pyridine)Low to Moderate

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of a bulk, polycrystalline sample of a synthesized compound like (2-Chloro-5-nitropyridin-4-yl)methanol. Its primary purpose is to confirm the identity and phase purity of the material.

The process involves irradiating the powdered sample with X-rays and measuring the scattered intensity at various angles (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase. For a newly synthesized batch of (2-Chloro-5-nitropyridin-4-yl)methanol, the experimental PXRD pattern would be compared against a theoretical pattern. This theoretical pattern would be calculated from the unit cell parameters and atomic positions obtained from a single-crystal X-ray diffraction experiment. A good match between the experimental and theoretical patterns confirms that the bulk sample consists of the same crystalline phase as the single crystal and is free from crystalline impurities. Discrepancies, such as additional peaks, might indicate the presence of a second polymorph, a solvate, or an impurity. google.com

Table 2: Illustrative Powder X-ray Diffraction Data for a Crystalline Sample

Note: The following data is a representative example and does not correspond to experimentally measured values for (2-Chloro-5-nitropyridin-4-yl)methanol.

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
10.58.4245
15.25.82100
20.84.2780
25.13.5465
28.43.1430
30.72.9155

Crystal Defects and Polymorphism

The crystallization of a molecular compound like (2-Chloro-5-nitropyridin-4-yl)methanol is not always a perfect process, and the resulting crystals can contain various defects. These can range from point defects (e.g., vacancies or the inclusion of impurity molecules) to line and planar defects (e.g., dislocations and grain boundaries). These imperfections can influence the mechanical, optical, and chemical properties of the material.

A more profound structural variation is polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov These different crystalline forms are known as polymorphs. For a molecule such as (2-Chloro-5-nitropyridin-4-yl)methanol, with its multiple functional groups capable of acting as hydrogen bond donors and acceptors, the potential for polymorphism is significant. Different arrangements of hydrogen bonds and other non-covalent interactions can lead to polymorphs with different lattice energies, stabilities, melting points, and solubilities.

The identification and characterization of potential polymorphs are critical in materials science and pharmaceutical development. Each polymorph would yield a unique PXRD pattern and exhibit distinct spectroscopic signatures. Polymorphism is often controlled by varying crystallization conditions such as solvent, temperature, and pressure. A comprehensive polymorphic screen would be a necessary step in the solid-state characterization of (2-Chloro-5-nitropyridin-4-yl)methanol.

Table 3: Template for Polymorph Characterization

Polymorph FormCrystal SystemSpace GroupMelting Point (°C)Key PXRD Peaks (2θ)
Form Ie.g., Monoclinice.g., P2₁/ce.g., 110-112e.g., 15.2, 20.8, 25.1
Form IIe.g., Orthorhombice.g., Pbcae.g., 105-107e.g., 12.1, 18.5, 22.9

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The structure of (2-Chloro-5-nitropyridin-4-yl)methanol is primed for the synthesis of more intricate heterocyclic systems. The presence of the chlorine atom at the 2-position, activated by the electron-withdrawing nitro group at the 5-position, facilitates nucleophilic aromatic substitution reactions. This allows for the introduction of various side chains and the building of fused ring systems.

Furthermore, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form bicyclic or polycyclic heterocyclic compounds. For instance, the resulting amino alcohol can be a precursor to various fused pyridines, such as pyrido-oxazines. The versatility of nitropyridines as precursors for a wide array of complex bioactive molecules is well-documented. nih.gov The transformation of related compounds like 2-chloro-3-cyano-4-methylamino-5-nitropyridine into derivatives of dipyrido[1,2-a:3,2-e]pyrimidine and thieno[2,3-b]pyridine (B153569) showcases the potential of such scaffolds in building complex heterocyclic systems. researchgate.net

Role in the Synthesis of Pharmacologically Relevant Scaffolds

Substituted pyridines are a cornerstone in medicinal chemistry, with a significant percentage of FDA-approved drugs containing a pyridine (B92270) moiety. nih.gov Nitropyridines, in particular, have been shown to exhibit a range of biological activities, including anticancer and antifungal properties. nih.gov The parent compound, 2-chloro-5-nitropyridine (B43025), is a known and important intermediate in the pharmaceutical industry. google.comguidechem.com It is used in the synthesis of compounds with potential as cardiotonic drugs, antiviral agents, and disinfectants. google.com

The introduction of a methanol (B129727) group at the 4-position of the 2-chloro-5-nitropyridine scaffold, creating (2-Chloro-5-nitropyridin-4-yl)methanol, provides an additional handle for synthetic modification, enhancing its value in drug discovery. This methanol group can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for ether or ester linkages, allowing for the connection of the pyridine core to other pharmacophores. The reduction of the nitro group to an amine, followed by reactions at the methanol position, can generate a variety of aminopyridine alcohols, which are valuable scaffolds in their own right. The general class of nitropyridines has been instrumental in developing potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), as well as in creating new antimicrobial and anticancer agents. nih.gov

Intermediate in Agrochemical Development

The development of new agrochemicals, such as herbicides and insecticides, heavily relies on the availability of versatile chemical intermediates. 2-Chloro-5-nitropyridine is a key intermediate in the agrochemical industry. google.comguidechem.com Its derivatives have been successfully developed into new series of insecticides. nih.gov For example, 2-chloro-5-nitropyridine has been used as a starting material for insecticides active against various pests. nih.gov

The functional groups of (2-Chloro-5-nitropyridin-4-yl)methanol allow for the creation of a diverse library of compounds to be screened for agrochemical activity. The chloro group can be displaced by various nucleophiles, and the nitro group can be transformed into other functionalities, leading to a wide range of potential new pesticides. The methanol group offers an additional point of diversification, potentially leading to compounds with improved efficacy, selectivity, or environmental profiles. The importance of related compounds like 2-chloro-4-methyl-5-nitropyridine (B1210972) as an intermediate in the pesticide industry further underscores the value of this chemical class in agrochemical research. guidechem.com

Contribution to Materials Science and Organic Electronics Research

Pyridine derivatives are not only important in the life sciences but also find applications in materials science. nih.gov They are used in the development of dyes and have applications in catalysis. nih.gov While specific research on (2-Chloro-5-nitropyridin-4-yl)methanol in materials science is not widely published, the inherent properties of the nitropyridine scaffold suggest its potential in this area. The polarized nature of the nitro-substituted pyridine ring can impart interesting electronic and optical properties to materials.

The functional groups of (2-Chloro-5-nitropyridin-4-yl)methanol allow for its incorporation into larger polymeric structures or for its use as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of molecules, which is a key consideration in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to functionalize the molecule at three different positions provides a pathway to fine-tune the electronic and physical properties of the resulting materials. The synthesis of copper and zinc complexes with (5-nitropyridin-2-yl)imine ligands highlights the utility of nitropyridines in coordination chemistry, which is a foundational aspect of materials science. nih.gov

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridines, especially those with multiple functional groups, often presents challenges related to regioselectivity, yield, and the use of harsh reagents. dissertationtopic.netgoogle.com Future research on (2-Chloro-5-nitropyridin-4-yl)methanol will likely focus on developing more efficient, greener, and economically viable synthetic pathways.

Furthermore, the exploration of milder and more selective reagents will be crucial. For instance, the use of alternative chlorinating agents to phosphorus oxychloride could mitigate the harshness of the reaction conditions. chemicalbook.com Similarly, developing nitration methods that offer better regiocontrol would be highly beneficial in avoiding the formation of unwanted isomers.

Precursor Key Transformation Steps Challenges Potential Improvements
2-Amino-4-methylpyridineNitration, Hydrolysis, ChlorinationIsomer formation, harsh reagentsImproved regioselective nitration, milder chlorinating agents
3-NitropyridineOxidation, ChlorinationLow selectivity, harsh oxidantsCatalytic oxidation methods
2-Halogenated acrylateCondensation, Cyclization, ChlorinationMulti-step processOne-pot synthesis strategies

In-depth Mechanistic Understanding of Complex Transformations

The reactivity of (2-Chloro-5-nitropyridin-4-yl)methanol is governed by the interplay of its functional groups. The electron-withdrawing nitro group activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr), making the chlorine atom a good leaving group. nih.govnih.gov The hydroxymethyl group, on the other hand, can participate in a variety of reactions, including oxidation, esterification, and etherification.

Future research should aim to unravel the intricate mechanistic details of these transformations. For instance, a detailed kinetic and mechanistic study of the SNAr reactions of (2-Chloro-5-nitropyridin-4-yl)methanol with various nucleophiles would provide valuable insights into the factors that control the reaction rates and regioselectivity. rsc.org Understanding the role of the solvent, base, and the nature of the nucleophile will be critical for optimizing synthetic protocols. rsc.org

Moreover, investigating the potential for intramolecular reactions between the hydroxymethyl group and the other substituents could lead to the discovery of novel heterocyclic ring systems. For example, under certain conditions, the hydroxymethyl group could potentially displace the chloro substituent to form a fused ring system. The study of such complex transformations, including potential ring-opening and ring-closing (ANRORC) mechanisms, could open up new avenues in heterocyclic chemistry. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. Future research on (2-Chloro-5-nitropyridin-4-yl)methanol will undoubtedly benefit from the application of advanced computational modeling techniques, such as Density Functional Theory (DFT). researchgate.netresearchgate.net

DFT calculations can be employed to predict a range of properties for (2-Chloro-5-nitropyridin-4-yl)methanol, including its molecular geometry, electronic structure, and vibrational frequencies. researchgate.net These calculations can also provide insights into the molecule's reactivity by mapping out the potential energy surfaces for various reactions. For example, computational studies could be used to model the transition states of SNAr reactions, helping to elucidate the reaction mechanism and predict the regiochemical outcome. rsc.org

Furthermore, computational modeling can be used to predict the spectroscopic properties of (2-Chloro-5-nitropyridin-4-yl)methanol and its derivatives, such as their NMR and IR spectra. This information would be invaluable for the characterization of newly synthesized compounds. The calculation of properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide a deeper understanding of the molecule's electronic behavior and its potential as a building block in materials science. researchgate.net

Computational Method Predicted Property Relevance
Density Functional Theory (DFT)Molecular geometry, electronic structureUnderstanding stability and reactivity
DFTReaction pathways, transition statesElucidating reaction mechanisms
DFTSpectroscopic data (NMR, IR)Aiding in compound characterization
DFTHOMO/LUMO energiesPredicting electronic properties and reactivity

Exploration of Derivatization for New Chemical Entities

The true potential of (2-Chloro-5-nitropyridin-4-yl)methanol lies in its utility as a versatile building block for the synthesis of new chemical entities with potentially valuable biological or material properties. The presence of three distinct functional groups provides multiple handles for derivatization.

The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. nih.govprepchem.com The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. nih.gov The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into ethers or esters.

This rich derivatization chemistry opens the door to the synthesis of a vast array of new compounds. For instance, by reacting (2-Chloro-5-nitropyridin-4-yl)methanol with various amines, a library of novel aminopyridine derivatives could be generated for screening as potential drug candidates. The synthesis of various heterocyclic compounds from nitropyridine precursors has been shown to yield molecules with a broad spectrum of biological activities, including insecticidal, herbicidal, antimicrobial, and anticancer properties. nih.gov The derivatization of a related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, has led to the discovery of potential antidiabetic agents. nih.gov

Functional Group Reaction Type Potential Derivatives
ChloroNucleophilic Aromatic SubstitutionAmines, ethers, thioethers
NitroReduction, further functionalizationAnilines, amides, azo compounds
HydroxymethylOxidation, esterification, etherificationAldehydes, carboxylic acids, esters, ethers

Q & A

Q. What are the optimal synthetic routes for preparing (2-Chloro-5-nitropyridin-4-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 1-(2-chloro-5-nitropyridin-4-yl)ethan-1-one (a precursor) are synthesized using General Procedure A, involving coupling reactions with amines or alcohols under reflux in polar aprotic solvents (e.g., DMF or THF). Yields vary significantly (54–100%) depending on stoichiometry, temperature, and catalyst selection . Key Variables :
ParameterImpact on YieldReference
TemperatureHigher temps (80–100°C) improve reaction kinetics but may degrade nitro groups
SolventDMF enhances solubility of nitroaromatics but may require rigorous drying
CatalystPalladium or copper catalysts improve coupling efficiency

Q. How can researchers confirm the structural integrity of (2-Chloro-5-nitropyridin-4-yl)methanol post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and mass spectrometry (ESI+) . Key NMR signals include:
  • ¹H NMR : δ ~9.50 ppm (pyridine protons), δ ~7.48 ppm (methanol proton adjacent to nitro group), and δ ~6.72 ppm (aromatic protons) in CDCl₃ .
  • ESI+ MS : A molecular ion peak at m/z 317.0 ([M+H]⁺) confirms the molecular weight .

Q. What are the stability and reactivity considerations for handling this compound?

  • Methodological Answer : The nitro (-NO₂) and chloro (-Cl) groups make the compound sensitive to light, moisture, and heat.
  • Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent decomposition .
  • Reactivity : The methanol (-CH₂OH) group can undergo oxidation to carboxylic acids or participate in esterification. Nitro groups are prone to reduction (e.g., to amines using H₂/Pd-C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 54% vs. 100%) for similar intermediates?

  • Methodological Answer : Discrepancies arise from differences in purification methods and reagent purity . For example:
  • Yield Optimization : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure products. The 100% yield in was achieved via rigorous drying of solvents and exclusion of oxygen .
  • Quality Control : Validate starting material purity via HPLC (>95%) and monitor reaction progress using TLC .

Q. What strategies are recommended for functionalizing this compound in drug discovery?

  • Methodological Answer : The pyridine ring and methanol group serve as sites for derivatization:
  • Medicinal Chemistry : Introduce pharmacophores via Suzuki-Miyaura coupling (e.g., aryl boronic acids at the chloro position) .
  • Biological Testing : Evaluate cytotoxicity and receptor binding using in vitro assays (e.g., AML cell lines in ).

Q. How can computational chemistry predict the compound’s physicochemical properties?

  • Methodological Answer : Use QSPR models and density functional theory (DFT) to estimate:
  • LogP : ~1.2 (moderate lipophilicity suitable for blood-brain barrier penetration).
  • pKa : ~8.5 (basic due to pyridine nitrogen) .
  • Electronic Properties : The nitro group’s electron-withdrawing effect directs electrophilic substitution to the 3-position .

Experimental Design & Data Analysis

Q. What experimental design principles apply to studying its reaction kinetics?

  • Methodological Answer : Employ a factorial design to optimize parameters:
FactorLevels TestedResponse Variable
Temperature60°C, 80°C, 100°CReaction rate (k)
Catalyst Loading1%, 5%, 10%Yield (%)
  • Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) .

Q. How can researchers mitigate hERG liability in derivatives for therapeutic use?

  • Methodological Answer : Modify the pyridine core to reduce basicity (e.g., introduce electron-withdrawing groups) and avoid planar aromatic systems, which are associated with hERG channel inhibition. Validate via patch-clamp assays .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Collect nitro-containing waste separately and treat with reducing agents (e.g., Fe/HCl) before disposal .

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